
Mmae-smcc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMAE-SMCC, also known as monomethyl auristatin E-succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate, is a compound used in the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. MMAE is a potent antimitotic agent, while SMCC is a linker that connects MMAE to antibodies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of MMAE-SMCC involves the conjugation of monomethyl auristatin E to an antibody via the SMCC linker. The process typically includes the following steps:
Activation of the Antibody: The antibody is first reduced to expose thiol groups.
Linker Attachment: The SMCC linker is then attached to the antibody through a reaction with the thiol groups.
Drug Conjugation: Finally, MMAE is conjugated to the antibody-linker complex.
The reaction conditions often involve mild temperatures and pH levels to maintain the integrity of the antibody and the drug .
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as hydrophobic interaction chromatography and mass spectrometry .
Chemical Reactions Analysis
Types of Reactions
MMAE-SMCC primarily undergoes conjugation reactions. The key reactions include:
Thiol-Maleimide Conjugation: The maleimide group in SMCC reacts with thiol groups on the antibody.
Amide Bond Formation: The amine group of MMAE forms an amide bond with the activated ester group of SMCC.
Common Reagents and Conditions
Reducing Agents: Tris(2-carboxyethyl)phosphine (TCEP) is commonly used to reduce disulfide bonds in antibodies.
Buffers: Phosphate-buffered saline (PBS) is often used to maintain pH levels during reactions.
Major Products
The major product of these reactions is the this compound-antibody conjugate, which retains the cytotoxic properties of MMAE while being targeted to specific cancer cells .
Scientific Research Applications
MMAE-SMCC has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used in the study of bioconjugation techniques and linker chemistry.
Biology: Employed in the development of targeted therapies for cancer treatment.
Mechanism of Action
MMAE-SMCC exerts its effects through the following mechanism:
Targeting: The antibody component of the conjugate binds to specific antigens on the surface of cancer cells.
Internalization: The conjugate is internalized by the cancer cell.
Drug Release: Inside the cell, the linker is cleaved by cathepsin, releasing MMAE.
Cytotoxic Action: MMAE inhibits cell division by blocking the polymerization of tubulin, leading to cell death.
Comparison with Similar Compounds
MMAE-SMCC is compared with other ADC linkers and payloads:
Brentuximab Vedotin: Uses a similar linker and payload but targets different antigens.
Trastuzumab Emtansine: Utilizes a different cytotoxic agent (DM1) and linker (N-succinimidyl 4-(maleimidomethyl)cyclohexane-1-carboxylate).
Uniqueness
This compound is unique due to its high potency and specificity in targeting cancer cells, making it a valuable tool in cancer therapy .
Properties
Molecular Formula |
C58H89N7O14S |
|---|---|
Molecular Weight |
1140.4 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C58H89N7O14S/c1-13-35(6)51(42(77-11)30-47(69)63-28-17-20-41(63)53(78-12)36(7)54(72)59-37(8)52(71)39-18-15-14-16-19-39)62(10)57(75)49(33(2)3)60-55(73)50(34(4)5)61(9)44(66)27-29-80-43-31-48(70)64(56(43)74)32-38-21-23-40(24-22-38)58(76)79-65-45(67)25-26-46(65)68/h14-16,18-19,33-38,40-43,49-53,71H,13,17,20-32H2,1-12H3,(H,59,72)(H,60,73)/t35-,36+,37+,38?,40?,41-,42+,43?,49-,50-,51-,52+,53+/m0/s1 |
InChI Key |
KPJLIFRLZIUVFO-AREODUGYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)CCSC3CC(=O)N(C3=O)CC4CCC(CC4)C(=O)ON5C(=O)CCC5=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![trisodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-[[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl]methyl]phosphinate](/img/structure/B12431662.png)
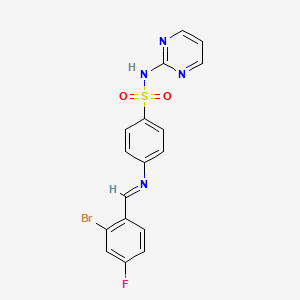

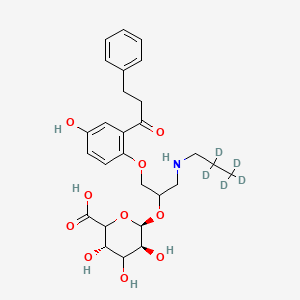
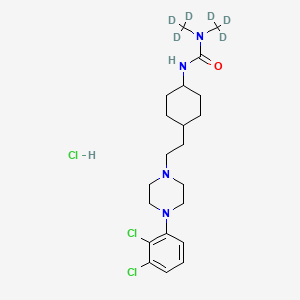
![disodium;6-hydroxy-5-[(4-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12431697.png)


![2-(hydroxymethyl)-6-[[(1S,9R,14R)-14-hydroxy-5,5,9,14-tetramethyl-7-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]oxy]oxane-3,4,5-triol](/img/structure/B12431714.png)
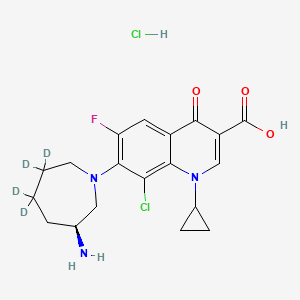
![{5-[2-Amino-5-(2,2-dimethylpropionyl)thiazol-4-yl]-furan-2-yl}phosphonic acid](/img/structure/B12431728.png)
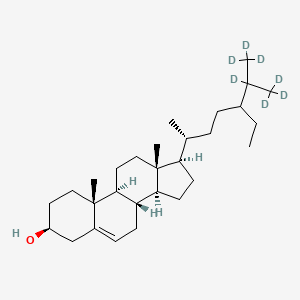

![(2S,3R)-2-[[(1S)-3-amino-3-oxo-1-(3-piperazin-1-yl-1,2,4-oxadiazol-5-yl)propyl]carbamoylamino]-3-hydroxybutanoic acid](/img/structure/B12431754.png)
